

# An In-depth Technical Guide to 9-(Methylaminomethyl)anthracene (CAS: 73356-19-1)

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## Compound of Interest

Compound Name: 9-(Methylaminomethyl)anthracene

Cat. No.: B057991

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## Abstract

This technical guide provides a comprehensive overview of **9-(Methylaminomethyl)anthracene**, a fluorescent aromatic compound with significant applications in analytical chemistry. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and primary applications, with a focus on its use as a derivatizing agent for the analysis of isocyanates. Detailed experimental protocols for its synthesis and analytical use are provided, alongside safety and handling information. This guide is intended to be a valuable resource for researchers and professionals utilizing this compound in their work.

## Physicochemical and Spectroscopic Properties

**9-(Methylaminomethyl)anthracene** is a solid, yellow-to-dark-yellow crystalline substance.<sup>[1]</sup> Its core structure consists of a tricyclic aromatic anthracene ring substituted at the 9-position with a methylaminomethyl group.

## Physicochemical Data

A summary of the key physicochemical properties of **9-(Methylaminomethyl)anthracene** is presented in Table 1.

Table 1: Physicochemical Properties of **9-(Methylaminomethyl)anthracene**

Property	Value	Reference(s)
CAS Number	73356-19-1	[2][3]
Molecular Formula	C <sub>16</sub> H <sub>15</sub> N	[2][3]
Molecular Weight	221.30 g/mol	[2][3]
Melting Point	57-59 °C (lit.)	[2][4]
Boiling Point	389.6 ± 11.0 °C (Predicted)	[3]
Form	Solid	[2][4]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[3]
pKa	9.75 ± 0.10 (Predicted)	[3]
Storage Temperature	2-8°C	[2][4]

## Spectroscopic Data

The anthracene moiety in **9-(Methylaminomethyl)anthracene** imparts it with characteristic spectroscopic properties, particularly its fluorescence.

Table 2: Spectroscopic Data for **9-(Methylaminomethyl)anthracene**

Spectroscopic Technique	Key Features	Reference(s)
$^1\text{H}$ NMR	Spectra available from commercial suppliers.	[5]
$^{13}\text{C}$ NMR	Spectra available from commercial suppliers.	[5]
Mass Spectrometry (GC-MS)	Major m/z peaks at 221, 191, 178, 103.	[5]
Infrared (IR) Spectroscopy	FTIR spectra available from commercial suppliers.	[5]
Fluorescence	Excitation Max ( $\lambda_{\text{ex}}$ ): ~245 nm, Emission Max ( $\lambda_{\text{em}}$ ): ~414 nm (for isocyanate derivative).	[6]

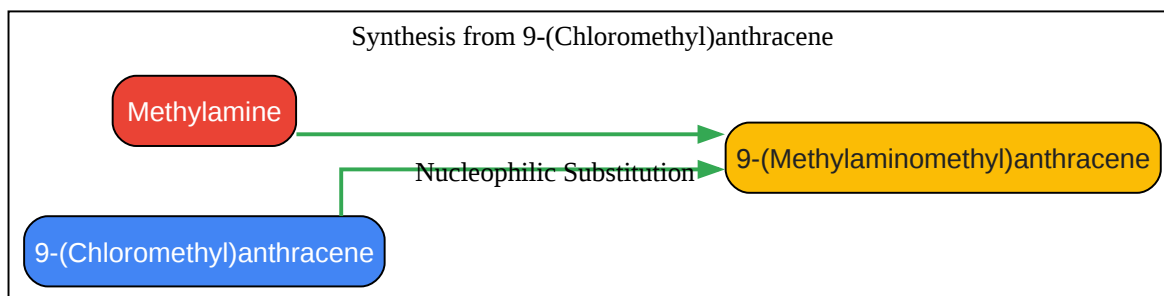
While specific quantitative data for the fluorescence quantum yield and lifetime of **9-(Methylaminomethyl)anthracene** are not readily available in the reviewed literature, the fluorescence quantum yield of the parent compound, anthracene, is approximately 0.27 in ethanol.[7] The fluorescence properties of anthracene derivatives are known to be influenced by solvent polarity and viscosity.[1]

## Synthesis of 9-(Methylaminomethyl)anthracene

**9-(Methylaminomethyl)anthracene** can be synthesized through two primary routes, both starting from readily available anthracene derivatives.

### Synthesis from 9-(Chloromethyl)anthracene

This method involves the nucleophilic substitution of the chlorine atom in 9-(chloromethyl)anthracene with methylamine.[3]



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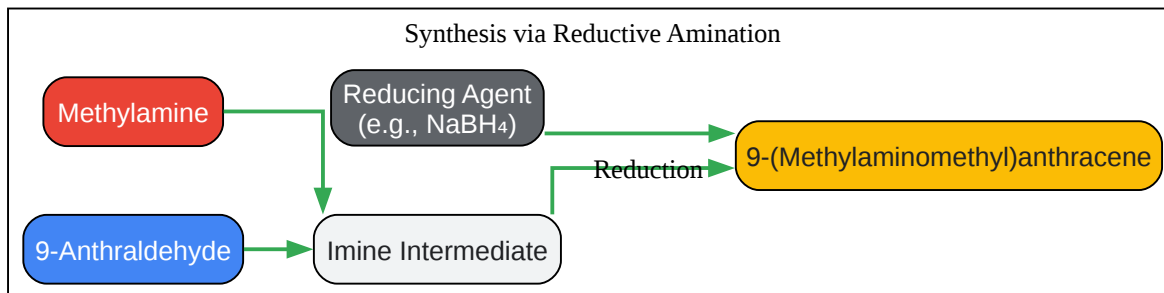
### Synthesis via Nucleophilic Substitution

#### Experimental Protocol:

A detailed experimental protocol for this specific reaction is not readily available in the literature. However, a general procedure would involve reacting 9-(chloromethyl)anthracene with an excess of methylamine in a suitable solvent, such as tetrahydrofuran or dichloromethane. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be worked up by washing with water and brine, followed by drying of the organic layer. The crude product would then be purified by column chromatography on silica gel.

## Synthesis via Reductive Amination of 9-Anthraldehyde

This one-pot reaction involves the formation of an imine intermediate from 9-anthraldehyde and methylamine, which is then reduced in situ to the final product.<sup>[3]</sup>



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### Synthesis via Reductive Amination

#### Experimental Protocol:

A general procedure for the reductive amination of aldehydes is as follows:[8][9]

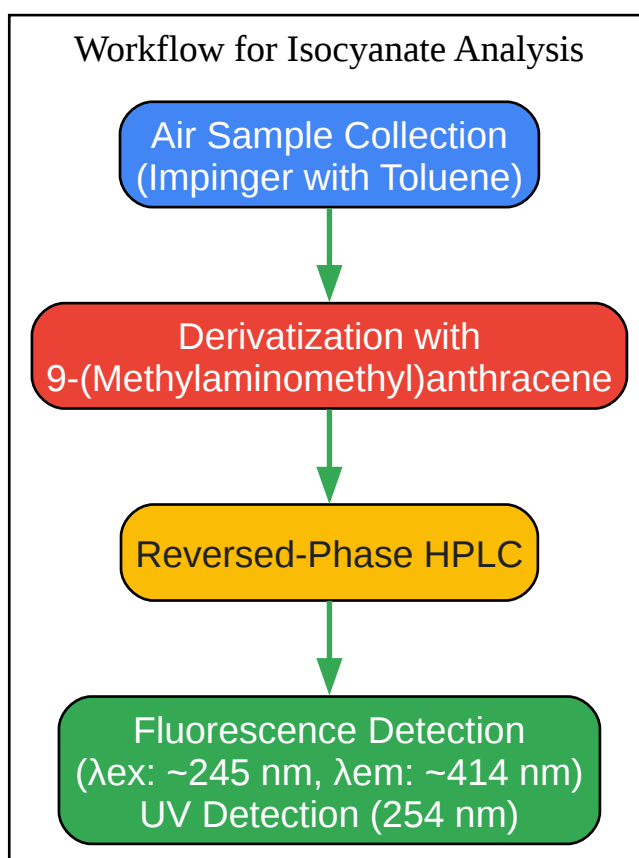
- Dissolve 9-anthraldehyde (1 equivalent) and methylamine (1-1.2 equivalents) in a suitable solvent like methanol or tetrahydrofuran.
- Add a reducing agent, such as sodium borohydride (NaBH<sub>4</sub>) (1.5-2.0 equivalents), portion-wise to the mixture at room temperature.
- Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by TLC.
- Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

## Applications in Analytical Chemistry

The primary application of **9-(Methylaminomethyl)anthracene** is as a fluorescent derivatizing agent for the sensitive determination of isocyanates in air and other samples using High-Performance Liquid Chromatography (HPLC).<sup>[6][10]</sup>

### Determination of Isocyanates by HPLC

Isocyanates are highly reactive compounds and are typically analyzed after derivatization to form stable, easily detectable products. **9-(Methylaminomethyl)anthracene** reacts with the isocyanate group to form a highly fluorescent urea derivative.



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Analytical Workflow for Isocyanate Determination

Experimental Protocol for Isocyanate Analysis:

The following is a general protocol for the analysis of airborne isocyanates:[5][10]

- **Sample Collection:** Air samples are collected by drawing a known volume of air through an impinger containing a solution of **9-(Methylaminomethyl)anthracene** in a suitable solvent like toluene.
- **Derivatization:** The isocyanates in the air sample react with **9-(Methylaminomethyl)anthracene** in the impinger solution to form stable urea derivatives. Aromatic isocyanates typically react within 30 minutes, while aliphatic isocyanates may require several hours for complete reaction.[11]
- **Sample Preparation:** The impinger solution is evaporated to dryness and the residue is redissolved in the HPLC mobile phase.
- **HPLC Analysis:**
  - **Column:** A reversed-phase C18 column is typically used.
  - **Mobile Phase:** A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is commonly employed in a gradient or isocratic elution mode.
  - **Detection:** The derivatives are detected using a fluorescence detector with an excitation wavelength of approximately 245 nm and an emission wavelength of around 414 nm.[6] UV detection at 254 nm can also be used.[6]
- **Quantification:** The concentration of isocyanates is determined by comparing the peak areas of the derivatives in the sample to those of known standards.

## Safety and Handling

**9-(Methylaminomethyl)anthracene** is classified as a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information for **9-(Methylaminomethyl)anthracene**

Hazard Class	Hazard Statement	GHS Pictogram	Signal Word
Skin corrosion/irritation	H315: Causes skin irritation	GHS07	Warning
Serious eye damage/eye irritation	H319: Causes serious eye irritation	GHS07	Warning
Specific target organ toxicity — single exposure	H335: May cause respiratory irritation	GHS07	Warning

Data sourced from PubChem CID 188128.[5]

#### Handling Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
- Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[2]
- Avoid contact with skin and eyes.[5]
- Store in a cool, dry place away from incompatible materials.[2]

#### Toxicity Data:

Specific LD50 data for **9-(Methylaminomethyl)anthracene** is not readily available. The provided hazard information is based on GHS classifications.

## Conclusion

**9-(Methylaminomethyl)anthracene** is a valuable chemical reagent, particularly for its application as a fluorescent derivatizing agent in the sensitive analysis of isocyanates. This guide has provided a detailed overview of its properties, synthesis, and analytical applications. The experimental protocols and safety information contained herein should serve as a useful resource for researchers and professionals working with this compound. Further research to



determine its specific fluorescence quantum yield, lifetime, and detailed toxicological profile would be beneficial for expanding its applications and ensuring its safe handling.

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